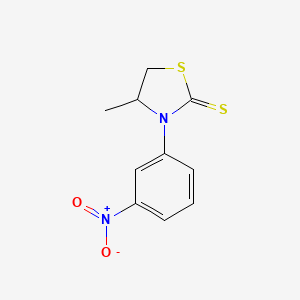
4-Methylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhentriacontane is a long-chain alkane hydrocarbon with the molecular formula C₃₂H₆₆ and a molecular weight of 450.8664 g/mol . It is a branched alkane, specifically a methyl-branched derivative of hentriacontane. This compound is part of a class of hydrocarbons known for their presence in natural waxes and cuticular lipids of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhentriacontane typically involves the alkylation of hentriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Grignard Reaction: Reacting a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, leveraging continuous flow reactors to ensure efficient and scalable production. The specific methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylhentriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:
Oxidation: Can be oxidized under controlled conditions to form alcohols, ketones, or carboxylic acids.
Substitution: Undergoes halogenation reactions, such as chlorination or bromination, to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary or secondary alcohols, ketones, and carboxylic acids.
Halogenation: Formation of mono- or poly-halogenated alkanes.
Scientific Research Applications
4-Methylhentriacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylhentriacontane in biological systems involves its integration into the lipid layers of cell membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes. In insects, it plays a role in forming a protective barrier on the cuticle, aiding in water retention and protection against desiccation .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with similar physical properties but lacks the methyl branching.
Nonacosane (C₂₉H₆₀): Another long-chain alkane, shorter by two carbon atoms, with similar applications in waxes and cuticular lipids.
Uniqueness
4-Methylhentriacontane’s uniqueness lies in its branched structure, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This branching can also affect its biological functions, particularly in the context of insect cuticular lipids .
Properties
CAS No. |
114749-82-5 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-32(3)30-5-2/h32H,4-31H2,1-3H3 |
InChI Key |
MLFOVPIHBXENSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


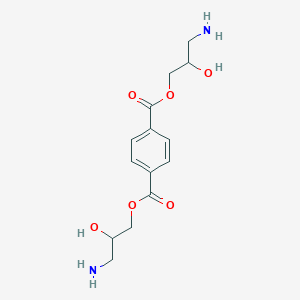
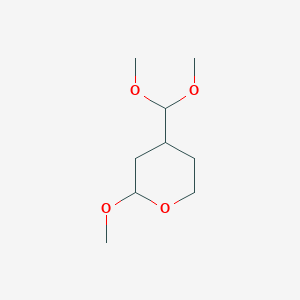
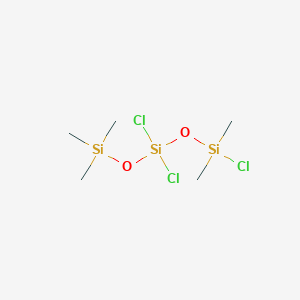


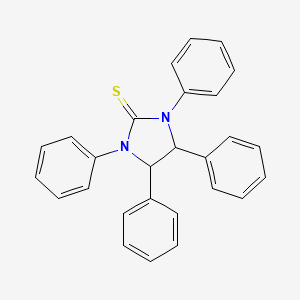
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

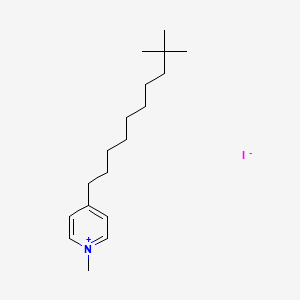
silane](/img/structure/B14308830.png)
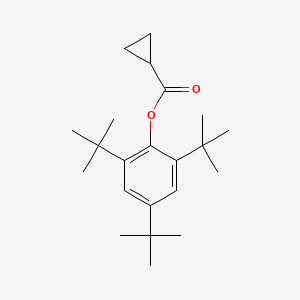
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
